molecular formula C8H6BrNO4 B7961717 Benzeneacetic acid, 2-bromo-5-nitro- CAS No. 52427-03-9

Benzeneacetic acid, 2-bromo-5-nitro-

Cat. No.: B7961717
CAS No.: 52427-03-9
M. Wt: 260.04 g/mol
InChI Key: SEQYLSDGDQXASY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-bromo-5-nitro- (IUPAC name: 2-(2-bromo-5-nitrophenyl)acetic acid) is a substituted benzeneacetic acid derivative. The molecule consists of a benzene ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and an acetic acid side chain.

Key features include:

  • Electron-withdrawing groups: The nitro (-NO₂) and bromine (-Br) substituents create an electron-deficient aromatic ring, enhancing the acidity of the acetic acid moiety compared to unsubstituted benzeneacetic acid .
  • Potential biological roles: Analogous benzeneacetic acid derivatives, such as S-diclofenac, have demonstrated anti-inflammatory properties and interactions with p53 pathways, suggesting possible therapeutic applications .

Properties

IUPAC Name

2-(2-bromo-5-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQYLSDGDQXASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299410
Record name 2-Bromo-5-nitrobenzeneacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401299410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52427-03-9
Record name 2-Bromo-5-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52427-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Oxidation of Bromotoluene Derivatives

A common approach involves the nitration of brominated toluene derivatives followed by oxidation of the methyl group to an acetic acid moiety. For example, 4-bromo-2-nitrochlorotoluene can serve as a precursor. In a patented method , 2-chloro-4-bromo-6-nitrotoluene reacts with sodium metal in cyclohexane at 0–15°C to form a sodium cresylate intermediate. This intermediate undergoes thermal rearrangement at 40°C for 5 hours, yielding sodium 4-bromo-2-nitrobenzyl. Subsequent carboxylation with carbon dioxide gas (0.8 L/min, 45°C, 3 hours) produces sodium 4-bromo-2-nitrophenylacetate, which is acidified to yield the final product with a 96.4% yield .

While this method targets the 4-bromo regioisomer, analogous steps could apply to 2-bromo-5-nitrobenzeneacetic acid by adjusting the starting material to 2-bromo-5-nitrotoluene . Oxidation of the methyl group via potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) in acidic conditions (H2SO4H_2SO_4) is a standard protocol . For instance, refluxing 2-bromo-5-nitrotoluene with KMnO4KMnO_4 in aqueous H2SO4H_2SO_4 at 80–100°C for 6–8 hours may achieve >80% conversion, though exact yields require empirical validation .

Bromination of Nitrophenylacetic Acid Precursors

Alternative routes begin with nitrophenylacetic acid derivatives, introducing bromine selectively. For example, 2-nitrobenzeneacetic acid could undergo electrophilic bromination using bromine (Br2Br_2) in acetic acid (CH3COOHCH_3COOH) or a mixed solvent system (e.g., CH2Cl2/H2SO4CH_2Cl_2/H_2SO_4). The bromination position is influenced by directing effects: the nitro group (-NO2NO_2) meta-directs, while the acetic acid side chain may exert steric or electronic effects.

A patent detailing 2-nitro-5-bromopyridine synthesis highlights the use of peracetic acid (CH3COOOHCH_3COOOH) as a nitrating agent. While this method targets pyridine derivatives, analogous nitration-bromination sequences could apply to benzeneacetic acid systems. For instance, nitration of 2-bromobenzeneacetic acid with fuming nitric acid (HNO3HNO_3) in concentrated sulfuric acid (H2SO4H_2SO_4) at 0–5°C may introduce a nitro group at the para position relative to bromine, followed by purification via recrystallization .

Carboxylation of Bromonitrobenzyl Halides

Direct carboxylation of halogenated nitroaromatics offers a streamlined pathway. In a patented procedure , 2-chloro-4-bromo-6-nitrotoluene reacts with sodium metal to form a benzyl sodium intermediate, which is carboxylated with CO2CO_2 under controlled conditions (45°C, 3 hours). Adapting this method for 2-bromo-5-nitrobenzyl chloride would involve:

  • Halogen exchange : Substituting chlorine with sodium in a cyclohexane medium.

  • Rearrangement : Heating to 40°C to form the benzyl sodium species.

  • Carboxylation : Introducing CO2CO_2 to yield the sodium carboxylate, followed by acidification.

This method’s efficiency (96.4% yield for the 4-bromo analog) suggests scalability for the 2-bromo-5-nitro isomer, contingent on precursor availability.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield
Nitration-Oxidation 2-Bromo-5-nitrotolueneKMnO4KMnO_4, H2SO4H_2SO_480–100°C, 6–8 hours~80%*
Bromination 2-Nitrobenzeneacetic acidBr2Br_2, CH3COOHCH_3COOH20–30°C, 12–24 hours60–70%*
Carboxylation 2-Bromo-5-nitrobenzyl chlorideNaNa, CO2CO_240–45°C, 3–5 hours>90%*

*Theoretical yields based on analogous reactions; empirical data required for validation.

Challenges and Optimization Strategies

  • Regioselectivity : Nitration and bromination must target specific positions. Electron-withdrawing groups (e.g., -NO2NO_2) direct incoming electrophiles meta, but steric hindrance from the acetic acid chain may alter reactivity.

  • Oxidation Control : Over-oxidation of the methyl group can produce undesired byproducts (e.g., benzoic acids). Stepwise addition of KMnO4KMnO_4 and pH monitoring mitigate this risk .

  • Purification : Recrystallization from ethanol or ethyl acetate is critical for isolating high-purity product, as seen in the 77.9–81.2% yields for related compounds .

Scientific Research Applications

Benzeneacetic acid, 2-bromo-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 2-bromo-5-nitro- is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the bromine atom can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Benzeneacetic Acid, 5-Bromo-4-Chloro-2-Nitro- (CAS: 1400644-94-1)
  • Molecular formula: C₈H₅BrClNO₄
  • Molecular weight : 294.485 g/mol
  • Substituents : Bromine (5-position), chlorine (4-position), nitro (2-position), acetic acid group.
(b) 2-Bromo-5-Nitrobenzoic Acid (CAS: 943-14-6)
  • Molecular formula: C₇H₄BrNO₄
  • Molecular weight : 246.016 g/mol
  • Substituents : Bromine (2-position), nitro (5-position), carboxylic acid group.
  • Key differences : Replacing the acetic acid (-CH₂COOH) with a carboxylic acid (-COOH) directly attached to the ring increases acidity (pKa ~2.1 vs. ~4.6 for benzeneacetic acid derivatives) .
(c) Benzeneacetic Acid, 5-Fluoro-2-Nitro-, Methyl Ester (CAS: 29640-99-1)
  • Molecular formula: C₉H₈FNO₄
  • Molecular weight : 213.16 g/mol
  • Substituents : Fluorine (5-position), nitro (2-position), methyl ester group.
  • Key differences : The fluorine atom’s electronegativity may enhance metabolic stability compared to bromine, while esterification reduces solubility in aqueous media .

Functional Group Impact Analysis

  • Nitro Group : Enhances electrophilic substitution resistance and stabilizes negative charges, critical in catalytic or receptor-binding contexts .
  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius increases steric effects, while fluorine’s electronegativity improves metabolic stability .
  • Acetic Acid vs. Ester/Carboxylic Acid : The acetic acid side chain balances solubility and bioavailability, whereas ester derivatives (e.g., methyl ester) are more lipophilic .

Biological Activity

Benzeneacetic acid, 2-bromo-5-nitro- (chemical formula C9H8BrNO4), is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Benzeneacetic acid, 2-bromo-5-nitro- features a nitro group at the 5-position and a bromo substituent at the 2-position of the benzene ring. This unique structure contributes to its biological activity. The presence of the nitro group is particularly significant as it has been linked to various pharmacological effects, including antitumor and anti-inflammatory properties.

1. Antimicrobial Activity

Recent studies indicate that compounds with nitro groups exhibit significant antimicrobial properties. Benzeneacetic acid derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.78 μM . The presence of electron-withdrawing groups like the nitro moiety enhances their interaction with bacterial targets.

CompoundMIC Value (μM)Target Organism
2-Bromo-5-nitro-benzeneacetic acid0.78Mycobacterium tuberculosis

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzeneacetic acid derivatives has been explored extensively. Research indicates that these compounds can inhibit key inflammatory mediators such as iNOS, COX-2, IL-1β, and TNF-α. For instance, studies have shown that certain nitro-substituted fatty acids exhibit potent inhibition of NF-kB activation, which plays a critical role in inflammatory responses .

3. Antitumor Activity

The antitumor effects of benzeneacetic acid derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The nitro group enhances the electron density of the molecule, facilitating interactions with target proteins involved in cancer progression. Computational studies suggest that these compounds can effectively bind to cancer-related biomolecules, making them promising candidates for further drug development .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various nitro compounds, benzeneacetic acid derivatives were tested against resistant strains of bacteria. The results demonstrated that modifications at the C5 position significantly influenced antimicrobial activity. Substituting the nitro group with other electron-withdrawing groups resulted in a marked decrease in efficacy, underscoring the importance of the nitro moiety in maintaining biological activity .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of benzeneacetic acid derivatives in vitro. The study highlighted that these compounds inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). The mechanism was linked to the suppression of NF-kB signaling pathways, indicating a multifaceted approach to mitigating inflammation .

Research Findings Summary

The following table summarizes key research findings regarding the biological activities of benzeneacetic acid, 2-bromo-5-nitro-:

Activity TypeMechanism of ActionKey Findings
AntimicrobialInhibition of bacterial growthEffective against M. tuberculosis
Anti-inflammatoryInhibition of iNOS, COX-2, IL-1βSuppresses NF-kB activation
AntitumorInduction of apoptosis and inhibition of tumor growthPromising candidate for cancer therapy

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-nitrobenzeneacetic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential electrophilic substitution on benzeneacetic acid. For bromination, FeBr₃ or AlBr₃ catalysts in anhydrous conditions are used, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Key intermediates include bromobenzeneacetic acid and nitro-substituted derivatives. Reaction monitoring via TLC or HPLC is critical to avoid over-nitration, which can lead to byproducts like dinitro derivatives .

Q. How can the bromo and nitro substituents be characterized spectroscopically?

  • NMR : The bromo group causes deshielding in adjacent protons (δ ~7.5–8.5 ppm in ¹H NMR), while the nitro group induces strong electron-withdrawing effects, visible in ¹³C NMR (C-NO₂ at ~140–150 ppm).
  • IR : Asymmetric stretching of NO₂ appears at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹.
  • MS : Molecular ion peaks should align with the molecular weight (C₈H₆BrNO₄: ~275.0 g/mol), with fragmentation patterns reflecting Br and NO₂ loss .

Q. What solvents are optimal for dissolving 2-bromo-5-nitrobenzeneacetic acid, and how does pH affect solubility?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s acidic carboxylic group. Solubility decreases in aqueous media below pH 4, where the carboxylic acid remains protonated. Above pH 5, deprotonation improves solubility but may require buffered systems to avoid hydrolysis of the nitro group .

Advanced Research Questions

Q. How can reactive extraction be optimized for isolating 2-bromo-5-nitrobenzeneacetic acid from aqueous mixtures?

Tri-n-caprylyl amine (TCA) in non-polar diluents (e.g., xylene) achieves high extraction efficiency (>80%) due to strong amine-carboxylic acid interactions. Key parameters:

  • Extractant concentration : 20–30% TCA maximizes distribution coefficients (KD).
  • pH : Maintain pH < 3 to favor undissociated acid for better partitioning.
  • Temperature : Room temperature (25°C) avoids thermal degradation. Validation via mass balance and equilibrium modeling (e.g., relative basicity model) ensures process robustness .

Q. What strategies resolve contradictions in reported stability data for nitro-substituted benzeneacetic acids?

Discrepancies often arise from varying experimental conditions:

  • Light exposure : Nitro groups are photosensitive; use amber glassware and inert atmospheres.
  • Temperature : Accelerated stability studies (40–60°C) under controlled humidity identify degradation pathways (e.g., denitration).
  • Analytical methods : Compare HPLC (purity) with DSC (thermal behavior) to reconcile data .

Q. How do electronic effects of bromo and nitro groups influence regioselectivity in further functionalization?

The nitro group’s strong meta-directing effect dominates over bromine’s ortho/para-directing nature. For example, electrophilic substitution (e.g., sulfonation) occurs meta to the nitro group. Computational DFT studies (e.g., Fukui indices) predict reactive sites, while experimental validation uses competitive reaction monitoring .

Q. What computational methods predict the acid dissociation constant (pKa) of 2-bromo-5-nitrobenzeneacetic acid?

COSMO-RS or QSPR models correlate substituent Hammett constants (σmeta for NO₂ ≈ +1.43; σpara for Br ≈ +0.23) with pKa. Experimental validation via potentiometric titration in 30% methanol-water mixtures reduces solubility errors .

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